molecular formula C9H10BrN3 B8516526 2-[(5-Bromopyridin-3-yl)amino]-2-methylpropanenitrile

2-[(5-Bromopyridin-3-yl)amino]-2-methylpropanenitrile

Cat. No. B8516526
M. Wt: 240.10 g/mol
InChI Key: JIRTXEASQMWMFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-Bromopyridin-3-yl)amino]-2-methylpropanenitrile is a useful research compound. Its molecular formula is C9H10BrN3 and its molecular weight is 240.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(5-Bromopyridin-3-yl)amino]-2-methylpropanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(5-Bromopyridin-3-yl)amino]-2-methylpropanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H10BrN3

Molecular Weight

240.10 g/mol

IUPAC Name

2-[(5-bromopyridin-3-yl)amino]-2-methylpropanenitrile

InChI

InChI=1S/C9H10BrN3/c1-9(2,6-11)13-8-3-7(10)4-12-5-8/h3-5,13H,1-2H3

InChI Key

JIRTXEASQMWMFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)NC1=CC(=CN=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Amino-5-bromopyridine (Aldrich, 5.0 g, 28.9 mmol), acetone (6.37 ml, 87 mmol), Zinc chloride (0.5 M in THF) (11.56 ml, 5.78 mmol) were combined in acetonitrile (150 ml) and cooled to 0° C. The reaction was stirred for 10 min and trimethylsilylcyanide (10.46 ml, 78 mmol) was added dropwise. The reaction was heated to 85° C. in an oil bath with a reflux condensor. The reaction was monitored by LCMS and at 2 hrs the reaction was 80% complete. The reaction was cooled to room temperature and additional acetone (1.2 mL) and trimethylsilylcyanide (3 mL) added. The reaction was allowed to stir 18 hrs at 85° C. The reaction mixture was concentrated to reduce the volume by 50% and mixture poured into brine (100 mL). The pH was adjusted to 7.5 with aq. NaHCO3 and the product extracted with ethyl acetate (2×100 mL). The combined organic extracts were washed with brine, dried over Na2SO4, and resulting solution filtered thru a pad of silica. The filtrate was concentrated and the residue purified by silica gel chromatography, Biotage SNAP 100 g, eluting with EtOAc/isohexane (0-100%) to give 6.42 g, 93% yield of the desired product as an off-white solid, I-4a.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.37 mL
Type
reactant
Reaction Step Two
Quantity
10.46 mL
Type
reactant
Reaction Step Three
Quantity
1.2 mL
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five
Quantity
11.56 mL
Type
catalyst
Reaction Step Six
Yield
93%

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